Tiadilon

Description

Properties

IUPAC Name |

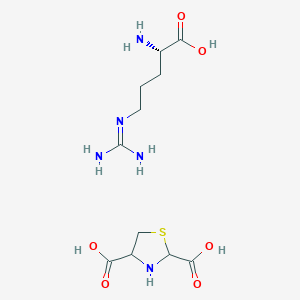

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C5H7NO4S/c7-4(5(11)12)2-1-3-10-6(8)9;7-4(8)2-1-11-3(6-2)5(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3,6H,1H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCWYYXUZVULSK-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(NC(S1)C(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953116 | |

| Record name | 1,3-Thiazolidine-2,4-dicarboxylic acid--arginine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30986-62-0 | |

| Record name | L-Arginine, 2,4-thiazolidinedicarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30986-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiadilon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030986620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tidiacic arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13748 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Thiazolidine-2,4-dicarboxylic acid--arginine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidine-2,4-dicarboxylic, acid compound with L-arginine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIDIACIC ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9539XWW0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the mechanism of action of Tiadinil

An In-depth Technical Guide to the Core Mechanism of Action of Tiadinil

Introduction

Tiadinil is a novel agrochemical compound belonging to the 1,2,3-thiadiazole class. It is distinguished by its unique mode of action, functioning not as a conventional fungicide with direct antimicrobial properties, but as a potent plant defense activator.[1][2] It is primarily utilized for the control of significant crop diseases, such as rice blast caused by Magnaporthe oryzae.[1] This document provides a detailed technical overview of the mechanism of action of Tiadinil, intended for researchers, scientists, and professionals in drug development.

Core Mechanism: Induction of Systemic Acquired Resistance (SAR)

The primary mechanism of action of Tiadinil is the induction of Systemic Acquired Resistance (SAR) in plants.[1][3] SAR is a long-lasting, broad-spectrum plant immunity that provides protection against a wide array of subsequent infections by fungal, bacterial, and viral pathogens.[1][4] Unlike direct-acting fungicides, Tiadinil primes the plant's innate immune system, leading to a more robust and durable defense response.

Metabolic Activation

Upon application and absorption by the plant, Tiadinil, which is chemically N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, functions as a pro-drug. It undergoes metabolic conversion to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) .[1] It is this SV-03 metabolite that is the actual elicitor of the SAR response.

Position in the Salicylic Acid (SA) Signaling Pathway

The induction of SAR is intrinsically linked to the salicylic acid (SA) signaling pathway. However, a critical finding from extensive research is that Tiadinil, via its active metabolite SV-03, acts downstream of salicylic acid accumulation .[4] This has been conclusively demonstrated in studies using transgenic tobacco plants (NahG) that are engineered to express a salicylate hydroxylase gene, rendering them incapable of accumulating SA. In these NahG plants, Tiadinil and SV-03 can still induce disease resistance and the expression of defense-related genes.[4] This indicates that the site of action for SV-03 is located at or below the level of SA in the signaling cascade, triggering the pathway without needing to increase the plant's endogenous SA levels.

This mechanism is distinct from other plant activators that may function upstream by stimulating SA biosynthesis. The activation of the SAR pathway by Tiadinil leads to the systemic expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes , including PR-1, PR-2, and PR-5.[1][5]

Signaling Pathway Diagram

Caption: Tiadinil is metabolized to SV-03, which activates the SAR pathway downstream of SA.

Quantitative Data

While the primary mode of action is SAR induction, Tiadinil has demonstrated some direct antifungal properties at concentrations significantly higher than those required for plant defense activation.[5]

| Parameter | Pathogen | Concentration | Effect | Source |

| In Vitro Mycelial Growth | Stagonosporopsis citrulli | ≥ 100 ppm | Complete Inhibition | [5][6] |

| In Vitro Conidial Germination | Stagonosporopsis citrulli | ≥ 2000 ppm | Complete Inhibition | [5][6] |

| Application Method | Pathogen | Host Plant | Concentration | Effect | Source |

| Foliar Application | Stagonosporopsis citrulli | Watermelon | ≥ 10 ppm | Significant reduction in disease severity | [6] |

| Foliar Application | Stagonosporopsis citrulli | Watermelon | ≥ 1000 ppm | Significantly lower disease severity compared to drench application | [5][6] |

Experimental Protocols

The mechanism of Tiadinil has been elucidated through a series of key experiments. Detailed methodologies are outlined below.

Protocol 1: In Vivo Disease Resistance Assay (Local Lesion Assay)

This protocol is used to determine the ability of Tiadinil to induce resistance against a virus, such as Tobacco Mosaic Virus (TMV), in a host plant that forms localized lesions.

-

Plant Cultivation: Grow Nicotiana tabacum cv. Xanthi-nc or Nicotiana glutinosa plants in a controlled environment (22-25°C, 16h photoperiod) until they reach the 4-5 true leaf stage. These plants carry a resistance gene that causes hypersensitive response lesions upon viral infection.

-

Chemical Treatment: Prepare a solution of Tiadinil (e.g., 100 µM in 0.1% Tween 20). Apply the solution as a soil drench to a set of test plants. Apply a control solution (0.1% Tween 20 only) to a separate set of plants.

-

Induction Period: Allow a 48-72 hour period for the plant to absorb the compound and induce its defense systems.

-

Pathogen Inoculation: Prepare a TMV inoculum (e.g., 0.1 µg/mL in phosphate buffer). Lightly dust the upper surface of two leaves per plant with carborundum (an abrasive). Gently rub 50-100 µL of the viral inoculum onto the leaf surface.

-

Incubation and Evaluation: Rinse the leaves with water after inoculation. Keep the plants in the controlled environment for 3-5 days. Count the number of necrotic local lesions that form on the inoculated leaves. A significant reduction in the number of lesions in the Tiadinil-treated plants compared to the control indicates induced resistance.

Protocol 2: Analysis of Salicylic Acid Dependency using NahG Plants

This crucial experiment determines if the action of Tiadinil is dependent on the plant's ability to accumulate salicylic acid.

-

Plant Material: Use both wild-type (e.g., Nicotiana tabacum cv. Samsun NN) and transgenic NahG tobacco plants of the same age and growth stage.

-

Experimental Design: Divide the plants into four groups:

-

Wild-type + Control Treatment

-

Wild-type + Tiadinil Treatment

-

NahG + Control Treatment

-

NahG + Tiadinil Treatment

-

-

Treatment and Inoculation: Follow steps 2, 3, and 4 from Protocol 1 for all four groups.

-

Evaluation: After 3-5 days, count the local lesions for each group.

-

Interpretation of Results:

-

If Tiadinil reduces lesions in wild-type plants but not in NahG plants, its action is SA-dependent.

-

If Tiadinil reduces lesions in both wild-type and NahG plants, its action is SA-independent and it acts downstream of SA accumulation. The latter is the confirmed result for Tiadinil.[4]

-

Protocol 3: Analysis of Pathogenesis-Related (PR) Gene Expression

This protocol uses quantitative reverse transcription PCR (RT-qPCR) to measure the induction of SAR marker genes.

-

Treatment and Sampling: Treat plants with Tiadinil or a control solution as described in Protocol 1. At various time points post-treatment (e.g., 0, 24, 48, 72 hours), collect leaf tissue from systemic, non-treated leaves. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the leaf tissue using a suitable kit (e.g., TRIzol or a column-based method). Treat the RNA with DNase I to remove any genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Design primers specific to the target PR genes (PR-1a, PR-2, etc.) and a stable reference gene (e.g., Actin or EF1α).

-

Perform qPCR using a SYBR Green-based master mix with the synthesized cDNA as a template.

-

Run the reaction on a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative expression levels of the target PR genes using the ΔΔCt method, normalizing to the expression of the reference gene. A significant increase in PR gene transcripts in Tiadinil-treated plants compared to controls indicates SAR induction.

Experimental Workflow Visualization

Caption: Workflow for evaluating Tiadinil's ability to induce systemic resistance in plants.

Conclusion

The mechanism of action of Tiadinil is a sophisticated example of induced resistance in plant protection. By being metabolized into the active compound SV-03, it effectively activates the plant's systemic acquired resistance pathway. Its unique point of action, downstream of salicylic acid accumulation, distinguishes it from many other chemical inducers and underscores its utility in integrated pest management programs. This indirect approach, which leverages the plant's own defense machinery, offers a durable and broad-spectrum method for disease control, reducing the selective pressure for pathogen resistance development compared to traditional fungicides.

References

- 1. Tiadinil | 223580-51-6 | Benchchem [benchchem.com]

- 2. A disease resistance assay in Nicotiana benthamiana reveals the immune function of Response to HopBA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Tiadinil: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadinil is a novel plant activator that induces Systemic Acquired Resistance (SAR) in plants, offering a unique mode of action for controlling a range of plant diseases, most notably rice blast. Developed by Nihon Nohyaku Co., Ltd., Tiadinil itself possesses minimal direct antimicrobial activity. Instead, it is metabolized within the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This metabolite triggers the plant's innate defense mechanisms, leading to the expression of pathogenesis-related (PR) genes and subsequent broad-spectrum disease resistance. This technical guide provides a comprehensive overview of the discovery, a detailed synthesis protocol, and the mechanism of action of Tiadinil, including its role in the SAR signaling pathway.

Discovery and Development

Tiadinil, with the chemical name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, was discovered and developed by Nihon Nohyaku Co., Ltd.[1][2] It emerged from a research program focused on the synthesis and screening of 1,2,3-thiadiazole derivatives for novel agrochemical activities.[1][2] The compound is characterized by its unique 1,2,3-thiadiazole heterocyclic moiety and its innovative mode of action, which involves the induction of the plant's own defense systems.[1][2] Tiadinil was registered in Japan in 2003 under the trade name V-GET® for the control of rice blast.[2]

Chemical Synthesis

The synthesis of Tiadinil is achieved through a multi-step process culminating in the acylation of 3-chloro-4-methylaniline with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. The overall synthesis can be broken down into two key stages: the synthesis of the thiadiazole intermediate and the final coupling reaction.

Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride

The precursor, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, is converted to its more reactive acid chloride derivative.

Experimental Protocol:

-

To a solution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane), an excess of thionyl chloride (SOCl₂) is added.

-

A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction.

-

The reaction mixture is heated under reflux until the evolution of gas (HCl and SO₂) ceases, indicating the completion of the reaction.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which can be used in the next step without further purification.

Synthesis of Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)

The final step involves the amide bond formation between the synthesized acid chloride and the corresponding aniline.

Experimental Protocol:

-

In a reaction vessel, 3-chloro-4-methylaniline is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

-

An appropriate base (e.g., triethylamine or pyridine) is added to the solution to act as an acid scavenger.

-

The solution is cooled in an ice bath, and a solution of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in the same solvent is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base.

-

The filtrate is washed successively with dilute acid (e.g., 1N HCl) to remove excess base, and then with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude Tiadinil is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a solid.

Table 1: Physicochemical Properties of Tiadinil

| Property | Value |

| Chemical Formula | C₁₁H₁₀ClN₃OS |

| Molecular Weight | 267.73 g/mol |

| CAS Number | 223580-51-6 |

| Appearance | Solid |

| Melting Point | 111-113 °C |

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Tiadinil's primary mode of action is not direct fungitoxicity but rather the activation of the plant's innate immune system through a process known as Systemic Acquired Resistance (SAR).

Metabolic Activation

Upon application and absorption by the plant, Tiadinil is metabolized to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This carboxylic acid derivative is the biologically active molecule responsible for inducing the SAR response.

The SAR Signaling Pathway

The SAR pathway is a crucial defense mechanism in plants that provides long-lasting, broad-spectrum resistance to a variety of pathogens. The signaling cascade is complex and involves the accumulation of the signaling molecule salicylic acid (SA). However, the active metabolite of Tiadinil, SV-03, acts downstream of SA accumulation. This means it can trigger the SAR response even in plants where SA accumulation is blocked. This positioning in the signaling pathway is a key aspect of its mode of action.

References

early studies on Tiadinil efficacy

An In-depth Technical Guide on the Early Efficacy of Tiadinil

Introduction

Tiadinil is a novel plant defense activator belonging to the 1,2,3-thiadiazole class of compounds.[1] Unlike traditional fungicides that exhibit direct antimicrobial activity, Tiadinil's primary mode of action is the induction of Systemic Acquired Resistance (SAR) in plants, effectively stimulating the host's own defense mechanisms.[2][3] First registered in Japan in 2003 for disease management in rice, it has shown significant efficacy against critical pathogens such as Magnaporthe oryzae, the causal agent of rice blast.[1] This technical guide synthesizes findings from early studies to provide a comprehensive overview of Tiadinil's efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Tiadinil functions by activating the SAR pathway, a potent innate immunity system in plants that confers broad-spectrum and long-lasting resistance against a variety of pathogens.[2][3] Upon application, Tiadinil is metabolized within the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[1] This metabolite is responsible for triggering the plant's defense response.

Key characteristics of Tiadinil-induced SAR include:

-

PR Gene Expression: It stimulates the expression of SAR marker genes, such as PR-1, PR-2, and PR-5, which are crucial components of the plant defense arsenal.[2][3]

-

Salicylic Acid (SA) Independence: Interestingly, studies in tobacco have shown that Tiadinil's active metabolite, SV-03, can induce SAR without the accumulation of salicylic acid, a conventional key signaling molecule in the SAR pathway. This suggests that SV-03 acts downstream of SA or on a parallel signaling pathway.[2][4]

Quantitative Efficacy Data

Early research quantified Tiadinil's efficacy both in vitro, to assess direct antifungal properties, and in vivo, to measure its protective effects in plants.

Table 1: In Vitro Antifungal Activity of Tiadinil against Stagonosporopsis citrulli

| Fungal Stage | Parameter | Effective Concentration (ppm) | Outcome |

| Mycelium | Mycelial Growth | ≥ 100 | Complete Inhibition[1][4] |

| Conidia | Conidial Germination | ≥ 2000 | Complete Inhibition[1][4] |

| Conidia | Germ Tube Elongation | ≥ 2000 | Complete Inhibition[1][4] |

Data derived from studies on the causal agent of gummy stem blight in watermelon.

Table 2: In Vivo Disease Control Efficacy of Tiadinil

| Host Plant | Pathogen | Application Method | Key Finding |

| Rice | Magnaporthe oryzae (Rice Blast) | Nursery box / Water application | Excellent control of rice blast disease.[1] |

| Watermelon | Stagonosporopsis citrulli (Gummy Stem Blight) | Foliar Spray (≥ 10 ppm) | Significantly reduced disease severity compared to non-treated controls.[4] |

| Watermelon | Stagonosporopsis citrulli | Foliar Spray vs. Drench (at ≥ 1000 ppm) | Foliar application resulted in significantly lower disease severity than drench application.[4] |

| Tea | Colletotrichum camelliae (Tea Anthracnose) | Not specified | Demonstrates control against tea anthracnose.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on methods described in early Tiadinil studies.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol assesses the direct antifungal activity of a compound on fungal growth.

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

-

Compound Incorporation: While the PDA is still molten (approx. 45-50°C), amend it with Tiadinil to achieve a range of final concentrations (e.g., 10, 50, 100, 200 ppm). A stock solution of Tiadinil in a suitable solvent (e.g., DMSO) is used. An equivalent volume of solvent is added to control plates.

-

Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing culture of the target fungus (e.g., S. citrulli) onto the center of each plate.

-

Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 25°C) for several days.

-

Data Collection: Measure the radial growth of the fungal colony daily. The experiment is concluded when the fungus on the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of inhibition for each concentration relative to the control.

Protocol 2: Analytical Method for Tiadinil Extraction from Plant Tissues

This protocol outlines a general procedure for extracting and cleaning up Tiadinil from agricultural products for quantification by LC-MS/MS.[5]

-

Sample Preparation: Weigh a homogenized sample of the agricultural product (e.g., 10.0 g of grains). Add 20 mL of 0.1 mol/L hydrochloric acid and let it stand for 30 minutes.

-

Extraction: Add 80 mL of acetonitrile, homogenize the mixture, and perform suction filtration to separate the liquid extract from the solid plant material.

-

Initial Cleanup (Solid-Phase Extraction):

-

Take a measured aliquot of the filtrate.

-

Concentrate the solution at <40°C.

-

Pass the concentrated solution through an octadecylsilanized silica gel cartridge to separate fractions. Elute Tiadinil using a water/methanol mixture (e.g., 1:4 v/v).

-

-

Secondary Cleanup:

-

Concentrate the Tiadinil fraction at <40°C to remove the solvent.

-

Redissolve the residue in a methanol and ethyl acetate mixture.

-

Pass this solution through an alumina (neutral) cartridge.

-

Elute the final Tiadinil fraction with an ethyl acetate/methanol mixture (e.g., 9:1 v/v).

-

-

Quantification:

-

Concentrate the final eluate to dryness at <40°C.

-

Dissolve the residue in a specific volume of a suitable solvent (e.g., water/methanol 3:7 v/v).

-

Analyze the final solution using LC-MS/MS against a calibration curve prepared from a reference standard of Tiadinil.[5]

-

Indirect Defense Mechanisms

Beyond SAR against pathogens, Tiadinil has also been shown to influence plant responses to herbivores. A study on tea plants (Camellia sinensis) demonstrated that Tiadinil treatment enhanced the production of herbivore-induced plant volatiles (HIPVs) following an attack by the herbivorous mite Tetranychus kanzawai.[6] These volatiles acted as a signal to attract the predatory mite Neoseiulus womersleyi, a natural enemy of the herbivore. This indicates that Tiadinil can bolster a plant's indirect defense mechanisms, which are mediated by a third trophic level.[6]

Conclusion

Early studies on Tiadinil firmly established its role as a potent plant defense activator. Its primary mechanism involves the induction of Systemic Acquired Resistance, characterized by the expression of defense-related genes through a pathway that can operate independently of salicylic acid accumulation. While developed for controlling fungal diseases like rice blast, research has also revealed its efficacy against other pathogens and even a capacity for direct, albeit concentration-dependent, antifungal activity. Furthermore, Tiadinil's ability to enhance indirect defenses against herbivores highlights its multifaceted impact on plant immunity. These foundational studies paved the way for its use as a valuable tool in integrated pest management strategies, promoting a more sustainable approach to crop protection.

References

- 1. researchgate.net [researchgate.net]

- 2. Tiadinil | 223580-51-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. Tiadinil, a plant activator of systemic acquired resistance, boosts the production of herbivore-induced plant volatiles that attract the predatory mite Neoseiulus womersleyi in the tea plant Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiadinil: A Technical Guide to its Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadinil is a systemic fungicide that operates through a unique mode of action, inducing systemic acquired resistance (SAR) in plants rather than exhibiting direct antimicrobial activity.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of Tiadinil, its mechanism of action within plant signaling pathways, and detailed experimental protocols for its synthesis, quantification, and bio-efficacy evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical Identity and Properties

Tiadinil, with the IUPAC name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a synthetic compound belonging to the thiadiazole carboxamide class of chemicals.[3] Its fundamental identifiers and physicochemical properties are summarized in the tables below.

Identification

| Identifier | Value |

| IUPAC Name | N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide[3] |

| CAS Number | 223580-51-6[3][4][5][6] |

| Molecular Formula | C₁₁H₁₀ClN₃OS[3][4][5][6] |

| Molecular Weight | 267.74 g/mol [3][4] |

| InChI Key | VJQYLJSMBWXGDV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl |

Physicochemical Properties

| Property | Value |

| Physical State | Beige solid, white to off-white crystalline powder[5][6] |

| Melting Point | 111-113 °C[5] |

| Solubility in Water | 13.2 mg/L (at 20 °C)[5][6] |

| Solubility in Organic Solvents | Methanol: 124 g/L (at 20°C)[6] |

| pKa | 10.52 ± 0.70 (Predicted)[5] |

| Vapor Pressure | 1.03 x 10⁻⁶ Pa[5] |

| Partition Coefficient (logP) | 3.68 (at 25 °C)[5] |

Chemical Structure

The chemical structure of Tiadinil consists of a 1,2,3-thiadiazole ring linked via a carboxamide group to a 3-chloro-4-methylphenyl moiety.

Caption: Chemical structure of Tiadinil.

Mode of Action and Signaling Pathway

Tiadinil is recognized as a plant activator, functioning by inducing Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense response in plants.[1][2] Unlike traditional fungicides, Tiadinil itself possesses poor direct inhibitory activity against pathogens.[5] Its efficacy lies in its ability to prime the plant's innate immune system.

Upon application, Tiadinil is metabolized within the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This metabolite is responsible for activating the SAR signaling pathway. Notably, SV-03 acts downstream of salicylic acid (SA) accumulation, a key signaling molecule in plant defense. This means that while it triggers the SA-dependent defense responses, it does not necessarily lead to a significant increase in the overall concentration of SA in the plant. This mode of action ultimately leads to the expression of pathogenesis-related (PR) genes, which encode proteins that contribute to enhanced resistance against a wide range of pathogens.

Caption: Tiadinil's mode of action via the SAR pathway.

Experimental Protocols

Synthesis of Tiadinil

The synthesis of Tiadinil can be achieved through the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 3-chloro-4-methylaniline. The following is a representative protocol based on general synthetic procedures for similar compounds.

Materials:

-

4-methyl-1,2,3-thiadiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

3-chloro-4-methylaniline

-

Triethylamine (Et₃N)

-

Dry tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine solution

-

1N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride:

-

A mixture of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and an excess of thionyl chloride is refluxed for 2-3 hours.

-

The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

-

-

Amide Formation:

-

Dissolve 3-chloro-4-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dry THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.05 equivalents) in dry THF to the cooled reaction mixture with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

-

Work-up and Purification:

-

The reaction mixture is quenched by the addition of water and extracted three times with ethyl acetate.

-

The combined organic layers are washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure Tiadinil.

-

Quantification of Tiadinil by LC-MS/MS

This protocol describes the determination of Tiadinil residues in agricultural products using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

-

Tiadinil analytical standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

0.1 M Hydrochloric acid

-

Ammonium acetate

-

Formic acid

-

Alumina (neutral) solid-phase extraction (SPE) cartridges

-

Octadecylsilanized silica gel (C18) SPE cartridges

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Sample Extraction:

-

Weigh 10 g of the homogenized sample into a centrifuge tube.

-

Add 20 mL of 0.1 M HCl and let it stand for 30 minutes.

-

Add 80 mL of acetonitrile and homogenize for 2-3 minutes.

-

Filter the mixture under suction.

-

Re-extract the residue with 50 mL of acetonitrile/water (4:1, v/v), homogenize, and filter.

-

Combine the filtrates and adjust the final volume to 200 mL with acetonitrile/water (4:1, v/v).

-

-

Clean-up:

-

Take an aliquot of the extract and concentrate it under reduced pressure at 40 °C.

-

The extract is then passed through a C18 SPE cartridge for initial cleanup, followed by an alumina (neutral) SPE cartridge for further purification.

-

Elute the analyte from the alumina cartridge with a suitable solvent mixture, such as ethyl acetate/methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute the residue in a suitable injection solvent (e.g., methanol/water).

-

Inject the sample into the LC-MS/MS system.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Monitor the precursor ion and at least two product ions for quantification and confirmation, respectively.

-

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of the Tiadinil analytical standard.

-

Quantify the amount of Tiadinil in the sample by comparing its peak area to the calibration curve.

-

Bioassay for Fungicide Efficacy against Magnaporthe oryzae (Rice Blast)

This protocol describes a detached leaf assay to evaluate the efficacy of Tiadinil in inducing resistance against the rice blast fungus, Magnaporthe oryzae.

Materials:

-

Rice plants (a susceptible cultivar), 3-4 weeks old

-

Magnaporthe oryzae culture

-

Tiadinil solution at various concentrations

-

Control solution (e.g., water with a surfactant)

-

Sterile distilled water

-

Tween 20 (surfactant)

-

Petri dishes

-

Filter paper

-

Growth chamber

Procedure:

-

Plant Treatment:

-

Prepare solutions of Tiadinil at the desired test concentrations (e.g., 10, 50, 100, 200 ppm) in water with 0.02% (v/v) Tween 20.

-

Spray the rice plants with the Tiadinil solutions until runoff.

-

Spray a control group of plants with the control solution.

-

Keep the treated plants in a greenhouse for 3-5 days to allow for the induction of systemic resistance.

-

-

Inoculum Preparation:

-

Grow M. oryzae on a suitable agar medium (e.g., oatmeal agar) for 10-14 days to induce sporulation.

-

Flood the plates with sterile distilled water containing 0.02% Tween 20 and gently scrape the surface to release the conidia.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the conidial suspension to a concentration of 1 x 10⁵ conidia/mL using a hemocytometer.

-

-

Detached Leaf Inoculation:

-

Excise healthy, fully expanded leaves from both the Tiadinil-treated and control plants.

-

Place the leaves on moist filter paper in Petri dishes.

-

Place 5 µL droplets of the M. oryzae conidial suspension at marked spots on the adaxial surface of each leaf.

-

Seal the Petri dishes and incubate them in a growth chamber at 25-28 °C with a 12-hour photoperiod.

-

-

Disease Assessment:

-

After 5-7 days of incubation, assess the disease severity by measuring the diameter of the lesions that develop at the inoculation sites.

-

Calculate the percentage of disease inhibition for each Tiadinil concentration compared to the control.

-

Caption: Workflow for the detached leaf bioassay.

Conclusion

Tiadinil represents a significant advancement in fungicide technology, offering a sustainable approach to disease management by activating the plant's own defense mechanisms. Its well-characterized chemical properties and unique mode of action make it a valuable tool for both practical agriculture and fundamental research in plant-pathogen interactions. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and evaluation of Tiadinil and similar compounds, facilitating further research and development in the field of crop protection.

References

- 1. CHEMICAL INDUCTION OF SYSTEMIC AQUARID RESISTANCE AND EFFECT OF THEIR APPLICATION TIME ON RICE BLAST “MAGNAPORTHE GRISEA” INFECTION TO CULTIVARS SAKHA101 AND SAKHA104. [jppp.journals.ekb.eg]

- 2. ijcmas.com [ijcmas.com]

- 3. Frontiers | Biologicals and New Generation Fungicides in the Management of Blast Disease in Rice [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Biological Activity of Tiadinil: A Technical Guide to a Systemic Acquired Resistance Inducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil is a novel fungicide that belongs to the 1,2,3-thiadiazole class of compounds. It is recognized primarily for its unique mode of action as a plant activator, inducing Systemic Acquired Resistance (SAR) in a variety of plant species.[1][2][3] Unlike traditional fungicides that exhibit direct antimicrobial activity, Tiadinil stimulates the plant's innate immune system to defend against a broad spectrum of pathogens, including fungi and viruses.[1][3] This technical guide provides an in-depth overview of the biological activity of Tiadinil, focusing on its mechanism of action, quantitative bioactivity, and the experimental protocols used for its evaluation.

Mechanism of Action: Induction of Systemic Acquired Resistance

The primary mechanism of action of Tiadinil is the induction of Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum plant defense response. SAR is typically activated upon localized infection and primes the entire plant for a more rapid and robust response to subsequent pathogen attacks.

Tiadinil treatment leads to the expression of a suite of defense-related genes, including pathogenesis-related (PR) genes such as PR-1, PR-2, and PR-5.[1] The upregulation of these genes is a hallmark of SAR activation.

A key aspect of Tiadinil's mode of action involves its metabolism within the plant. Tiadinil is converted to its metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This metabolite has been shown to be a potent inducer of SAR. Notably, SV-03 can induce PR gene expression and disease resistance in NahG transgenic tobacco plants. These plants are engineered to be unable to accumulate salicylic acid (SA), a key signaling molecule in the conventional SAR pathway. This finding strongly suggests that the biological activity of Tiadinil, through its metabolite SV-03, can function via a salicylic acid-independent pathway or acts downstream of SA accumulation.

Signaling Pathway of Tiadinil-Induced SAR

The following diagram illustrates the proposed signaling pathway for Tiadinil-induced Systemic Acquired Resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Tiadinil, a plant activator of systemic acquired resistance, boosts the production of herbivore-induced plant volatiles that attract the predatory mite Neoseiulus womersleyi in the tea plant Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Tiadinil's Mode of Action in Plant Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadinil is a potent plant defense activator that induces Systemic Acquired Resistance (SAR), providing broad-spectrum and long-lasting protection against a variety of plant pathogens, most notably rice blast caused by Magnaporthe oryzae. Unlike traditional fungicides that exhibit direct antimicrobial activity, Tiadinil functions by priming the plant's innate immune system. Upon application, Tiadinil is metabolized into its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This metabolite triggers a signaling cascade that is largely dependent on the salicylic acid (SA) pathway, culminating in the expression of pathogenesis-related (PR) genes and the establishment of a systemic defense-ready state. This guide provides a comprehensive technical overview of Tiadinil's mode of action, including its efficacy, the underlying molecular mechanisms, detailed experimental protocols for its evaluation, and visual representations of the key pathways and workflows.

Introduction to Tiadinil and Systemic Acquired Resistance (SAR)

Tiadinil, chemically known as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a commercialized plant activator. It does not possess direct fungicidal properties but rather protects plants by inducing their natural defense mechanisms[1][2]. This induced resistance is a well-characterized phenomenon known as Systemic Acquired Resistance (SAR). SAR is a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized exposure to a pathogen or a chemical inducer[3][4].

The induction of SAR is a key strategy in modern crop protection, offering a more sustainable approach compared to conventional fungicides by reducing the risk of pathogen resistance and minimizing environmental impact[1][5]. Tiadinil has proven to be highly effective in controlling rice blast disease, a major threat to rice production worldwide[1][6].

Quantitative Data on Tiadinil Efficacy

The efficacy of Tiadinil in controlling plant diseases, particularly rice blast, has been documented in various studies. The following tables summarize the available quantitative data on its performance.

| Pathogen | Host Plant | Application Method | Concentration/Dosage | Efficacy (% Disease Reduction/Inhibition) | Reference |

| Magnaporthe oryzae | Rice | Field Trial (T3 treatment) | Not Specified | 85.8% (average over two years) | [7] |

| Magnaporthe oryzae | Rice | Field Trial (Nativo 75% WG) | High Rate | 92.15% (Severity on Panicle) | [8] |

| Magnaporthe oryzae | Rice | Field Trial (Azoxystrobin + Difenoconazole) | Not Specified | 32-33% (Severity Reduction) | [9] |

| Stagonosporopsis citrulli | Watermelon | In vitro (Mycelial Growth) | ≥ 100 ppm | 100% | [10] |

| Stagonosporopsis citrulli | Watermelon | In vitro (Conidial Germination) | ≥ 2000 ppm | 100% | [10] |

Note: The field trial data for rice blast often involves combination treatments or comparisons with other fungicides, and the specific contribution of Tiadinil's SAR effect can be influenced by these factors.

Molecular Mode of Action: The Signaling Pathway

The mode of action of Tiadinil is centered around the activation of the plant's salicylic acid (SA) signaling pathway. The key steps are outlined below:

-

Metabolic Activation: Following application, Tiadinil is converted within the plant to its active metabolite, SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid)[6].

-

Signal Perception and Transduction: While the direct molecular target of SV-03 is not definitively identified, it is known to act downstream of or at the same level as SA accumulation[11]. This suggests that SV-03 may interact with a receptor or signaling component that bypasses the need for de novo SA synthesis at the site of action.

-

NPR1-Dependent Pathway Activation: The signaling cascade converges on the key regulatory protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). In its inactive state in the cytoplasm, NPR1 exists as an oligomer. Upon SA accumulation (or activation by SV-03), cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus[3].

-

Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA (TGACG-binding) transcription factors. This complex then binds to the promoters of defense-related genes, including Pathogenesis-Related (PR) genes such as PR1, PR2, and PR5, initiating their transcription[2][12].

-

Role of OsWRKY45 in Rice: In rice, the transcription factor OsWRKY45 is a pivotal player in the SA-mediated defense pathway and is implicated in the resistance induced by chemical activators like benzothiadiazole (BTH), which has a similar mode of action to Tiadinil[6][13][14]. OsWRKY45 acts downstream of SA and is involved in the activation of a specific subset of defense genes[15]. It is highly likely that Tiadinil-induced SAR in rice also involves the activation of the OsWRKY45-dependent signaling pathway.

-

Establishment of SAR: The systemic expression of PR proteins, which have antimicrobial properties, and the accumulation of other defense compounds contribute to the establishment of a long-lasting, broad-spectrum resistance throughout the plant[3][4].

Signaling Pathway Diagram

Caption: Simplified signaling pathway of Tiadinil-induced Systemic Acquired Resistance (SAR).

Detailed Experimental Protocols

Protocol for Evaluating SAR Induction in Rice against Magnaporthe oryzae

This protocol is adapted from methodologies described for inducing and assessing SAR in rice[11][16][17][18][19][20].

1. Plant Material and Growth Conditions:

-

Use a susceptible rice variety (e.g., Lijiangxin-tuan-heigu background) for clear disease symptom observation.

-

Sow seeds in plastic trays filled with soil and grow in a greenhouse for three weeks.

-

Apply a nitrogen-based fertilizer 72 hours before inoculation to ensure plant vigor.

2. Tiadinil Treatment:

-

Prepare a stock solution of Tiadinil in a suitable solvent (e.g., acetone) and then dilute to the desired concentrations with water containing a surfactant (e.g., 0.02% Tween-20).

-

Apply Tiadinil as a soil drench or foliar spray at various concentrations (e.g., 10, 50, 100 ppm).

-

Include a mock-treated control group (solvent and surfactant only).

-

Treat the plants 3-7 days before pathogen inoculation to allow for the establishment of SAR.

3. Magnaporthe oryzae Inoculation:

-

Culture a virulent strain of M. oryzae on oatmeal-dextrose-agar (ODA) medium for 7 days.

-

Induce conidia production by flattening the culture and incubating under fluorescent light for 3 days.

-

Harvest conidia by scraping the plates in sterile distilled water and filtering through gauze.

-

Prepare a conidial suspension of 1 x 10^6 conidia/mL in water with 0.02% Silwet L-77 or 0.05% Tween 20.

-

Spray the rice seedlings with the conidial suspension until runoff.

-

Incubate the inoculated seedlings in a moist chamber at 25°C for 24 hours in the dark to facilitate infection.

-

Move the plants back to the greenhouse under a 14h light/10h dark cycle.

4. Disease Assessment:

-

Visually score disease severity 5-7 days post-inoculation (dpi) using a standard evaluation scale (e.g., 0-9 scale from IRRI).

-

Calculate the percentage of leaf area affected by blast lesions.

-

Disease Reduction (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100.

Protocol for Quantitative RT-PCR (qRT-PCR) of Defense Gene Expression

This protocol provides a general framework for analyzing the expression of PR genes in Tiadinil-treated rice[21][22][23][24].

1. RNA Extraction and cDNA Synthesis:

-

Harvest leaf tissue from treated and control plants at different time points after Tiadinil application (e.g., 0, 24, 48, 72 hours).

-

Immediately freeze the samples in liquid nitrogen and store at -80°C.

-

Extract total RNA using a commercial kit or a standard Trizol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

2. qRT-PCR:

-

Design or obtain validated primer pairs for the target PR genes (e.g., OsPR1a, OsPR1b, PBZ1) and a reference gene (e.g., Actin or Ubiquitin).

-

Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.

-

A typical reaction mixture includes: 2.5 µl SYBR Green master mix, 0.5 µl each of forward and reverse primers (10 µM), 1 µl of diluted cDNA, and nuclease-free water to a final volume of 10 µl.

-

Use the following thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Perform a melting curve analysis to verify the specificity of the amplicons.

3. Data Analysis:

-

Calculate the relative gene expression using the 2^-ΔΔCt method.

-

Normalize the expression of the target genes to the expression of the reference gene.

-

Compare the expression levels in Tiadinil-treated samples to the mock-treated control.

Table of Primer Sequences for Rice Defense Genes:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| OsPR1a | TCGTCTTCGACCTCATGTTCTC | GCGTAGTCGTCCTTGTTGAAGT | [3] |

| OsPR1b | GAGGAGAGCTACAAGGTCGAGG | TCTTGACGCCATAGTTCTTGGT | [3] |

| PBZ1 | GTCGAGAAGATCAAGGCCATTG | GCTTGTTGATGTCGATGTCCTC | [3] |

| Actin | TGCTATGTACGTCGCCATCCAG | AAGGCCAACAGAGAGAAGATGA | [3] |

Experimental and Screening Workflows

Workflow for High-Throughput Screening of Plant Defense Activators

The identification of novel plant defense activators like Tiadinil typically follows a multi-step screening process.

Caption: A generalized workflow for the discovery and development of plant defense activators.

Conclusion

Tiadinil represents a significant advancement in crop protection, leveraging the plant's own defense machinery to combat pathogens. Its mode of action, centered on the induction of Systemic Acquired Resistance via the salicylic acid signaling pathway, offers a durable and sustainable alternative to conventional fungicides. Understanding the intricate molecular details of how Tiadinil and its active metabolite, SV-03, interact with the plant's immune network is crucial for the development of next-generation plant activators with improved efficacy and broader applicability. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the potential of SAR inducers for a more resilient and productive agricultural future.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 5. researchgate.net [researchgate.net]

- 6. The Transcription Factor OsWRKY45 Negatively Modulates the Resistance of Rice to the Brown Planthopper Nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. ajar.journals.ekb.eg [ajar.journals.ekb.eg]

- 9. Efficacy of fungicides in controlling rice blast and dirty panicle diseases in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in targeted fungicides and immune elicitors for rice blast management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. OsWRKY45,WRKY45 [funricegenes.github.io]

- 14. A Pair of Allelic WRKY Genes Play Opposite Roles in Rice-Bacteria Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ricexpro.dna.affrc.go.jp [ricexpro.dna.affrc.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. Preparation of rice plants for inoculation with Magnaporthe oryzae [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. A Procedure for Inducing the Occurrence of Rice Seedling Blast in Paddy Field - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A quantitative RT-PCR platform for high-throughput expression profiling of 2500 rice transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubcompare.ai [pubcompare.ai]

- 23. scispace.com [scispace.com]

- 24. qPCR and qRT-PCR analysis: Regulatory points to consider when conducting biodistribution and vector shedding studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Research of Tiadinil Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil is a notable plant activator that induces Systemic Acquired Resistance (SAR) in a variety of crops, offering protection against a broad spectrum of pathogens without exhibiting direct antimicrobial properties. Its mode of action, which involves priming the plant's own defense mechanisms, presents a compelling strategy for sustainable agriculture, potentially reducing the reliance on conventional fungicides and mitigating the development of pathogen resistance. The core structure of Tiadinil, N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, has been the subject of considerable exploratory research aimed at understanding its structure-activity relationships (SAR) and developing novel analogs with enhanced efficacy, broader spectrum of activity, or improved physicochemical properties.

This technical guide provides a comprehensive overview of the current state of research on Tiadinil analogs. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new plant activators. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and chemical principles.

Core Compound Profile: Tiadinil

-

IUPAC Name: N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

-

CAS Number: 223580-51-6

-

Molecular Formula: C₁₁H₁₀ClN₃OS

-

Mode of Action: Inducer of Systemic Acquired Resistance (SAR) in plants.

-

Key Metabolite: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which is believed to be the primary active component in inducing the SAR response.

Quantitative Data on Tiadinil Analogs and Related Thiadiazole Derivatives

Table 1: In Vitro Antifungal Activity of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety

| Compound ID | Pathogen | EC50 (µg/mL) | Reference |

| 5b | Sclerotinia sclerotiorum | 0.51 | [1] |

| 5k | Ralstonia solanacearum | 2.23 | [1] |

| Thiodiazole copper (Commercial Agent) | Ralstonia solanacearum | 52.01 | [1] |

| Carbendazim (Commercial Fungicide) | Sclerotinia sclerotiorum | 0.57 | [1] |

Table 2: In Vitro Antifungal Activity of Flavonol Derivatives Containing a 1,3,4-Thiadiazole Moiety

| Compound ID | Pathogen | EC50 (µg/mL) | Reference |

| Y18 | Botrytis cinerea | 2.4 | [2] |

| Azoxystrobin (Commercial Fungicide) | Botrytis cinerea | 21.7 | [2] |

| Y14 | Phomopsis sp. | 21.2 | [2] |

| Azoxystrobin (Commercial Fungicide) | Phomopsis sp. | 29.2 | [2] |

Table 3: In Vivo Protective and Curative Activity of Selected Compounds

| Compound ID | Pathogen | Concentration (µg/mL) | Protective Activity (%) | Curative Activity (%) | Reference |

| 1d (Tiadinil Analog) | Alternaria brassicicola | 200 | 92 | Not Reported | [3] |

| Y18 | Botrytis cinerea | 200 | 90.9 | 79.9 | [2] |

| Azoxystrobin | Botrytis cinerea | 200 | 83.9 | 59.1 | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the research of Tiadinil analogs, including their synthesis and biological evaluation.

General Synthesis of N-(substituted-phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Analogs

The synthesis of Tiadinil analogs generally follows a convergent approach, where a key intermediate, 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, is reacted with a variety of substituted anilines.

Step 1: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03)

This step can be achieved through various heterocyclic chemistry routes. A common method involves the Hurd-Mori synthesis from an active methylene compound and a thionyl chloride derivative.

Step 2: Formation of the Acid Chloride

-

To a solution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equivalent) in an inert solvent such as toluene or dichloromethane, add oxalyl chloride (1.2-1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which is often used in the next step without further purification.

Step 3: Amide Coupling with Substituted Anilines

-

Dissolve the desired substituted aniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1 equivalent) in the same solvent to the aniline solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1N HCl), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the target N-(substituted-phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide analog.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method for determining the direct antifungal activity of compounds.

-

Preparation of Fungal Cultures: The target pathogenic fungi (e.g., Magnaporthe oryzae, Botrytis cinerea, Sclerotinia sclerotiorum) are cultured on potato dextrose agar (PDA) plates at 25-28 °C for 5-7 days to obtain fresh mycelia.[3]

-

Preparation of Test Compound Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetone, to prepare stock solutions. A series of dilutions are then made with sterile distilled water containing a surfactant (e.g., Tween 80) to achieve the desired final concentrations.

-

Assay Procedure:

-

Aliquots of the test compound solutions are added to molten PDA medium to achieve the final test concentrations. The final concentration of the solvent should be kept constant across all treatments and should not affect fungal growth.

-

The amended PDA is poured into sterile Petri dishes.

-

A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each PDA plate.

-

Plates are incubated at 25-28 °C in the dark.

-

-

Data Collection and Analysis:

-

The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

-

The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

-

The EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) is determined by probit analysis of the inhibition data.[2]

-

In Vivo Systemic Acquired Resistance (SAR) Assay

This assay evaluates the ability of a compound to induce disease resistance in a whole plant system.

-

Plant Material and Growth Conditions: A susceptible host plant (e.g., rice for Magnaporthe oryzae, cucumber for Colletotrichum lagenarium) is grown under controlled greenhouse conditions (e.g., 25-30 °C, 12-hour photoperiod).

-

Compound Application: The test compounds are formulated as a solution or suspension and applied to the soil (drench application) or sprayed onto the foliage of the plants at a specific growth stage. Control plants are treated with the formulation blank.

-

Pathogen Inoculation: After a specific period to allow for the induction of SAR (typically 3-7 days), the plants are challenged with a suspension of the pathogen's spores or mycelial fragments. The inoculation is usually performed on a different part of the plant from where the compound was applied to assess systemic resistance.

-

Disease Assessment: The plants are incubated under conditions favorable for disease development (e.g., high humidity). After a defined period (e.g., 5-10 days), the disease severity is assessed by counting the number of lesions, measuring the lesion size, or using a disease severity rating scale.

-

Data Analysis: The protective effect of the compound is calculated as the percentage reduction in disease severity compared to the control plants.

Visualizations: Pathways, Workflows, and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts in the exploratory research of Tiadinil analogs.

Signaling Pathway of Tiadinil-Induced SAR

Caption: Tiadinil is metabolized to SV-03, which activates the SAR pathway downstream of salicylic acid.

Experimental Workflow for Analog Synthesis and Screening

Caption: A typical workflow for the design, synthesis, and evaluation of new Tiadinil analogs.

Logical Relationships in Tiadinil Analog Design

Caption: Key structural components of Tiadinil and common strategies for designing new analogs.

Conclusion and Future Directions

Exploratory research on Tiadinil analogs continues to be a promising avenue for the development of novel plant activators. The 1,2,3-thiadiazole carboxamide scaffold has proven to be a robust pharmacophore for inducing systemic acquired resistance. The data, though not yet comprehensive for a full quantitative structure-activity relationship analysis, suggests that modifications to the phenyl ring and the core heterocyclic system can significantly impact biological activity.

Future research should focus on several key areas:

-

Systematic Analog Synthesis and Screening: A concerted effort to synthesize and test a library of closely related Tiadinil analogs is needed to establish clear and quantitative structure-activity relationships.

-

Identification of the Molecular Target: Elucidating the precise molecular target of the active metabolite, SV-03, within the plant cell is a critical next step. This will not only provide a deeper understanding of the SAR pathway but also enable more rational, target-based design of new analogs.

-

In Vivo Efficacy Studies: More extensive in vivo testing of promising analogs against a broader range of economically important plant pathogens is necessary to validate their potential for agricultural applications.

-

Formulation and Delivery: Research into optimal formulations and delivery methods will be crucial for translating laboratory findings into effective field applications.

By addressing these research gaps, the scientific community can build upon the foundational work of Tiadinil to develop the next generation of plant activators, contributing to a more sustainable and secure future for global agriculture.

References

Tiadinil's Ecotoxicological Profile: A Technical Guide for Researchers

An in-depth examination of the effects of the fungicide Tiadinil on non-target organisms, synthesizing available ecotoxicity data and outlining standard experimental protocols.

Executive Summary

Tiadinil is a systemic fungicide belonging to the anilide class, primarily utilized for the control of fungal and certain bacterial diseases in rice cultivation. Its mode of action in target plants involves the induction of systemic acquired resistance (SAR), a plant defense mechanism. While effective in its agricultural application, understanding its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a summary of the currently available quantitative data on the toxicity of Tiadinil to various non-target organisms, details the standard experimental methodologies for ecotoxicological testing, and visually represents these workflows. It is important to note that while data for aquatic organisms are available, specific quantitative toxicity data for avian and terrestrial invertebrates like earthworms are not readily found in the public domain. Furthermore, information regarding the specific signaling pathways affected by Tiadinil in non-target organisms is largely unavailable, with research primarily focused on its intended mode of action in plants.

Ecotoxicological Data on Non-Target Organisms

The acute toxicity of Tiadinil to a range of non-target organisms has been evaluated. The following tables summarize the key quantitative data available.

Table 1: Acute Toxicity of Tiadinil to Aquatic Organisms

| Test Organism | Species | Exposure Duration | Endpoint | Value (mg/L) | Toxicity Classification |

| Freshwater Fish | Not Specified | 96 hours | LC50 | 2.9 | Moderate |

| Aquatic Invertebrate | Daphnia magna | 48 hours | EC50 (Immobilisation) | 6.7 | Moderate |

| Green Algae | Selenastrum capricornutum | 72 hours | ErC50 (Growth Rate) | 11 | Moderate |

| Green Algae | Selenastrum capricornutum | 72 hours | EyC50 (Yield) | 5.2 | Moderate |

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms. ErC50: The concentration that causes a 50% reduction in the growth rate of the algae. EyC50: The concentration that causes a 50% reduction in the yield of the algae.

Table 2: Acute Toxicity of Tiadinil to Other Non-Target Organisms

| Test Organism | Species | Endpoint | Value (mg/kg) | Toxicity Classification |

| Rat (Oral) | Rattus norvegicus | LD50 | >5000 | Low |

| Rat (Dermal) | Rattus norvegicus | LD50 | >2000 | Low |

| Honeybee (Contact) | Apis mellifera | LD50 | >100 µ g/bee | Low |

| Silkworm | Bombyx mori | LD50 | >400 | Low |

LD50: The dose of a substance that is lethal to 50% of the test organisms.

Data Gaps:

It is critical to highlight the absence of publicly available, specific quantitative toxicity data for several key non-target organism groups:

-

Avian Species: No acute oral LD50 values for representative bird species such as Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos) were found.

-

Earthworms: No acute LC50 values for representative earthworm species such as Eisenia fetida were identified.

-

Soil Microorganisms: While some studies suggest potential impacts of fungicides on soil microbial communities, specific data on Tiadinil's effects are lacking.

Experimental Protocols

The following sections detail the standardized methodologies for the key ecotoxicity tests cited in this guide, based on OECD guidelines.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organism: A recommended freshwater fish species (e.g., Rainbow trout, Zebrafish).

-

Test Conditions:

-

Exposure Duration: 96 hours.

-

Test Type: Can be static, semi-static, or flow-through.

-

Temperature: Maintained at a constant, appropriate temperature for the test species.

-

Light: Controlled photoperiod (e.g., 16 hours light, 8 hours dark).

-

Loading: The biomass of fish per volume of test solution is kept low to avoid depletion of dissolved oxygen.

-

-

Procedure:

-

A range of test concentrations and a control group are prepared.

-

Fish are acclimated to the test conditions before the start of the experiment.

-

Fish are introduced to the test chambers.

-

Observations of mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are made at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.

-

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test determines the concentration of a substance that causes immobilization in 50% of Daphnia magna over a 48-hour period.

-

Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

-

Test Conditions:

-

Exposure Duration: 48 hours.

-

Test Type: Static.

-

Temperature: 20 ± 1°C.

-

Light: Controlled photoperiod (e.g., 16 hours light, 8 hours dark).

-

-

Procedure:

-

A series of test concentrations and a control are prepared in a suitable medium.

-

Young daphnids are introduced into the test vessels.

-

The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

Water quality parameters are measured at the beginning and end of the test.

-

-

Data Analysis: The EC50 for immobilization at 48 hours and its 95% confidence limits are calculated.

Alga, Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of a selected species of green algae over a 72-hour period.

-

Test Organism: A rapidly growing species of green algae, such as Selenastrum capricornutum (now Pseudokirchneriella subcapitata).

-

Test Conditions:

-

Exposure Duration: 72 hours.

-

Test Type: Static.

-

Temperature: 21-24°C.

-

Light: Continuous, uniform illumination.

-

Culture Medium: A defined nutrient medium to support exponential growth.

-

-

Procedure:

-

Exponentially growing algal cultures are exposed to a range of test substance concentrations.

-

The cultures are incubated under controlled conditions of temperature and light.

-

Algal growth is measured at least every 24 hours using a suitable method (e.g., cell counts, fluorometry).

-

-

Data Analysis: The growth rate and yield are calculated for each concentration. The ErC50 (for growth rate inhibition) and EyC50 (for yield reduction) and their 95% confidence limits are determined.

Signaling Pathways in Non-Target Organisms

A significant gap in the current understanding of Tiadinil's effects on non-target organisms is the lack of information regarding its specific molecular and cellular mechanisms of toxicity. The primary mode of action described for Tiadinil is the induction of Systemic Acquired Resistance (SAR) in plants, which is a plant-specific defense pathway. There is no available evidence to suggest that Tiadinil directly targets similar signaling pathways in animals. Further research is required to elucidate the potential molecular initiating events and adverse outcome pathways of Tiadinil in non-target species.

Conclusion

Based on the available data, Tiadinil exhibits moderate acute toxicity to aquatic organisms, including fish, daphnids, and algae. Its acute toxicity to mammals, honeybees, and silkworms is low. However, the lack of quantitative data for avian and soil-dwelling organisms represents a significant uncertainty in a comprehensive environmental risk assessment. Future research should prioritize generating these missing data points. Furthermore, investigations into the specific signaling pathways and molecular mechanisms of toxicity in non-target organisms are crucial for a more complete understanding of the potential environmental impacts of Tiadinil. This technical guide serves as a summary of the current knowledge and a framework for directing future research efforts.

A Technical Guide to the Tiadinil-Induced Defense Pathway

Audience: Researchers, scientists, and drug development professionals.